molecular formula C38H41N3O10 B13111712 4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid

4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid

Cat. No.: B13111712
M. Wt: 699.7 g/mol
InChI Key: BFLIQZBINOVDJD-RKKDRKJOSA-N
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Description

“4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a pyrimidinyl group, and multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid” typically involves multi-step organic synthesis. The process may include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidinyl group: This step may involve nucleophilic substitution or other coupling reactions.

    Functional group modifications: Various reagents and conditions are used to introduce and modify functional groups such as methoxy, phenyl, and isobutyramido groups.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

“4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, this compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of “4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid
  • 4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-methylamino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid

Uniqueness

The uniqueness of “4-(((2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-isobutyramido-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-3-yl)oxy)-4-oxobutanoic acid” lies in its specific functional groups and stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C38H41N3O10

Molecular Weight

699.7 g/mol

IUPAC Name

4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-methylpropanoylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C38H41N3O10/c1-24(2)36(45)39-32-20-21-41(37(46)40-32)33-22-30(51-35(44)19-18-34(42)43)31(50-33)23-49-38(25-8-6-5-7-9-25,26-10-14-28(47-3)15-11-26)27-12-16-29(48-4)17-13-27/h5-17,20-21,24,30-31,33H,18-19,22-23H2,1-4H3,(H,42,43)(H,39,40,45,46)/t30-,31+,33+/m0/s1

InChI Key

BFLIQZBINOVDJD-RKKDRKJOSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC(=O)CCC(=O)O

Origin of Product

United States

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